

The Ethnobotanical Odyssey of Crofelemer: From Amazonian Sap to a Modern Antidiarrheal

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Compound Name: Crofelemer

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A Technical Guide on the History, Ethnobotanical Origins, and Mechanism of Action of a Novel Botanical Drug

Abstract

Crofelemer, a first-in-class antidiarrheal agent, represents a successful translation of traditional ethnobotanical knowledge into a modern, FDA-approved pharmaceutical. This technical guide provides an in-depth exploration of the history and ethnobotanical roots of **Crofelemer**, derived from the red latex of the Amazonian tree *Croton lechleri*, commonly known as "Sangre de Drago" or "Dragon's Blood." We delve into the traditional medicinal uses of this botanical substance, the scientific journey of its discovery and development, and its novel mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data, detailed experimental protocols that elucidated its function, and a look into the methods of its isolation and standardization.

Introduction: A Confluence of Traditional Medicine and Modern Science

The story of **Crofelemer** is a compelling example of how the rich biodiversity of the natural world and the traditional knowledge of indigenous cultures can lead to the development of innovative therapeutics. For centuries, the vibrant red latex of *Croton lechleri* has been a cornerstone of traditional medicine in the Amazon basin, utilized for a variety of ailments.^{[1][2]}

[3] This guide traces the path of this botanical extract from its use by indigenous communities to its rigorous scientific investigation and eventual approval as a prescription medication.

Ethnobotanical Origins and Traditional Use

Croton lechleri, a tree native to the upper Amazon region of several South American countries including Peru, Ecuador, and Colombia, exudes a thick, red latex when its bark is cut, giving it the evocative name "Sangre de Drago." [1][4] This latex has a long and well-documented history of use by indigenous peoples for a multitude of medicinal purposes.

The earliest written accounts of its use date back to the 1600s, when Spanish naturalist and explorer P. Bernabé Cobo documented its widespread application by indigenous tribes throughout Peru and Ecuador. Traditionally, the sap has been applied topically to wounds to staunch bleeding, accelerate healing, and form a protective barrier against infection. Internally, it has been consumed to treat a range of gastrointestinal issues, most notably diarrhea, as well as stomach ulcers and intestinal infections. Other traditional applications include the treatment of inflamed gums, insect bites, and as a vaginal douche.

The traditional preparation of Sangre de Drago is straightforward, often involving the direct application of the fresh latex to the affected area. For internal use, a common remedy involves diluting 10-15 drops of the sap in a small amount of liquid, taken one to three times daily.

The Scientific Discovery and Development of Crofelemer

The consistent and widespread traditional use of "Sangre de Drago" for diarrhea prompted scientific investigation into its active constituents and mechanism of action. Researchers sought to isolate and characterize the compounds responsible for its therapeutic effects. This led to the identification of a purified oligomeric proanthocyanidin, which was initially designated SP-303 and later named **Crofelemer**.

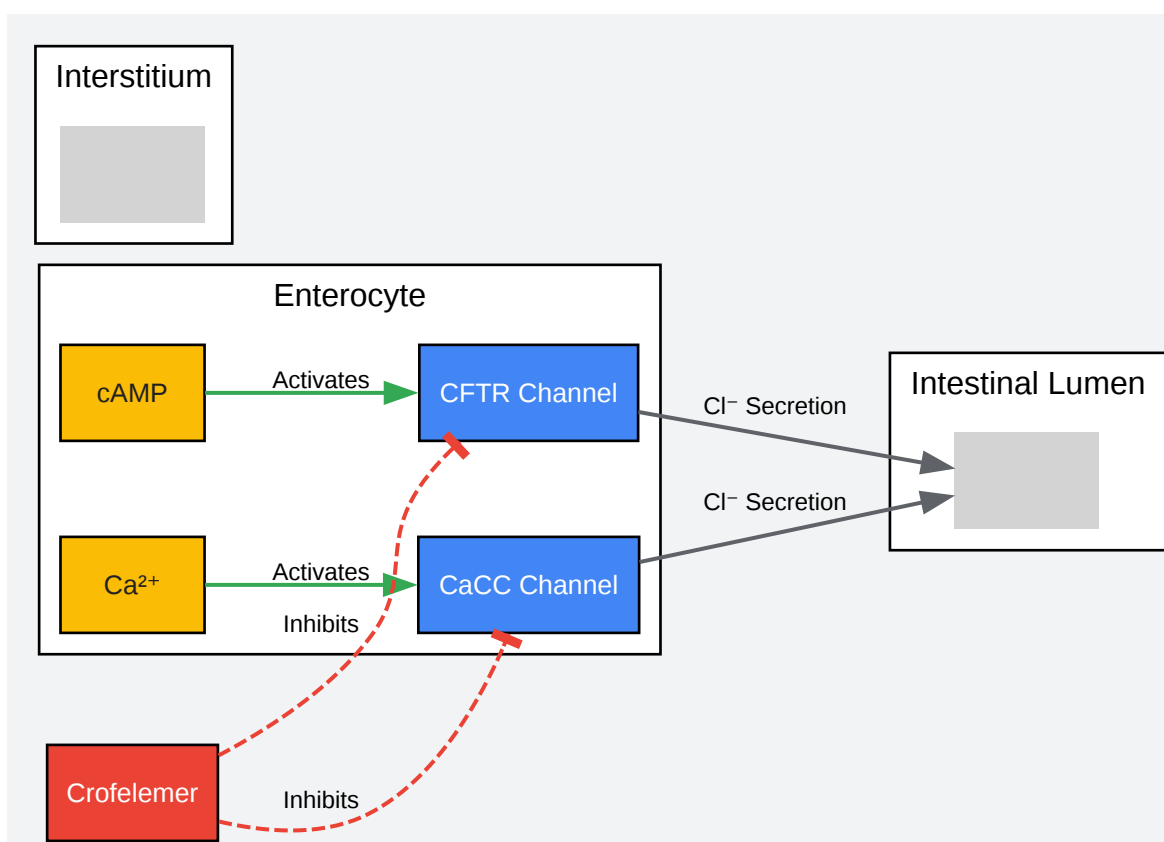
The journey from a crude botanical extract to a standardized pharmaceutical was a multi-decade endeavor involving extensive preclinical and clinical research. This process was pioneered by Shaman Pharmaceuticals, a company founded with the mission of developing new medicines from plants with a history of traditional use.

Mechanism of Action: A Novel Approach to Diarrhea Treatment

Crofelemer exerts its antidiarrheal effect through a unique, non-opioid, peripherally acting mechanism that does not affect gut motility. Instead, it targets and inhibits two key chloride ion channels on the luminal side of the intestinal epithelium: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).

In many forms of secretory diarrhea, these channels become overactive, leading to an excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive outflow of sodium and water, resulting in watery stools. By inhibiting both CFTR and CaCC, **Crofelemer** reduces the secretion of chloride ions and, consequently, the loss of water into the gut, thereby normalizing stool consistency and reducing the frequency of bowel movements.

The following diagram illustrates the signaling pathway of secretory diarrhea and the points of intervention by **Crofelemer**.



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Caption: Signaling pathway of secretory diarrhea and **Crofelemer**'s mechanism of action.

Quantitative Data from Clinical Trials

Crofelemer has been evaluated in several clinical trials for various indications. The following tables summarize the key quantitative data from these studies.

Table 1: ADVENT Trial - Crofelemer for HIV-Associated Diarrhea

Parameter	Placebo (n=138)	Crofelemer 125 mg BID (n=136)	Crofelemer 250 mg BID (n=54)	Crofelemer 500 mg BID (n=46)
Mean Age (years)	44.8	45.0	43.8	45.8
Male (%)	84.1	84.6	88.9	84.8
Mean Daily Watery Bowel Movements (at baseline)	3.04	2.71	2.68	2.62
Clinical Responders* (%)	8.0	17.6	-	-
P-value vs. Placebo	-	0.01 (one-sided)	-	-

*Clinical response defined as ≤ 2 watery stools per week for ≥ 2 of the 4 weeks in the placebo-controlled phase.

Table 2: Phase 2 Trial - Crofelemer for Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) in Women

Parameter	Placebo (n=120)	Crofelemer 125 mg BID (n=120)
Abdominal Pain Responders* (Months 1-2, %)	45.0	58.3
P-value vs. Placebo	-	0.030
Abdominal Pain Responders* (3 Months, %)	42.5	54.2
P-value vs. Placebo	-	0.037

*Post-hoc analysis based on FDA monthly responder definition for abdominal pain.

Table 3: HALT-D Trial - Crofelemer for Chemotherapy-Induced Diarrhea (HER2-Positive Breast Cancer)

Parameter	Control (n=25)	Crofelemer 125 mg BID (n=26)
Incidence of Grade ≥ 2 Diarrhea (Cycle 1, %)	24.0	19.2
Incidence of Grade ≥ 2 Diarrhea (Cycle 2, %)	39.1	8.0
P-value vs. Control (Cycle 2)	-	0.0196

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Detailed Experimental Protocols

The mechanism of action of **Crofelemer** was elucidated through a series of key in vitro experiments. The following sections provide detailed methodologies for these pivotal studies.

Patch-Clamp Analysis of CFTR and CaCC Inhibition

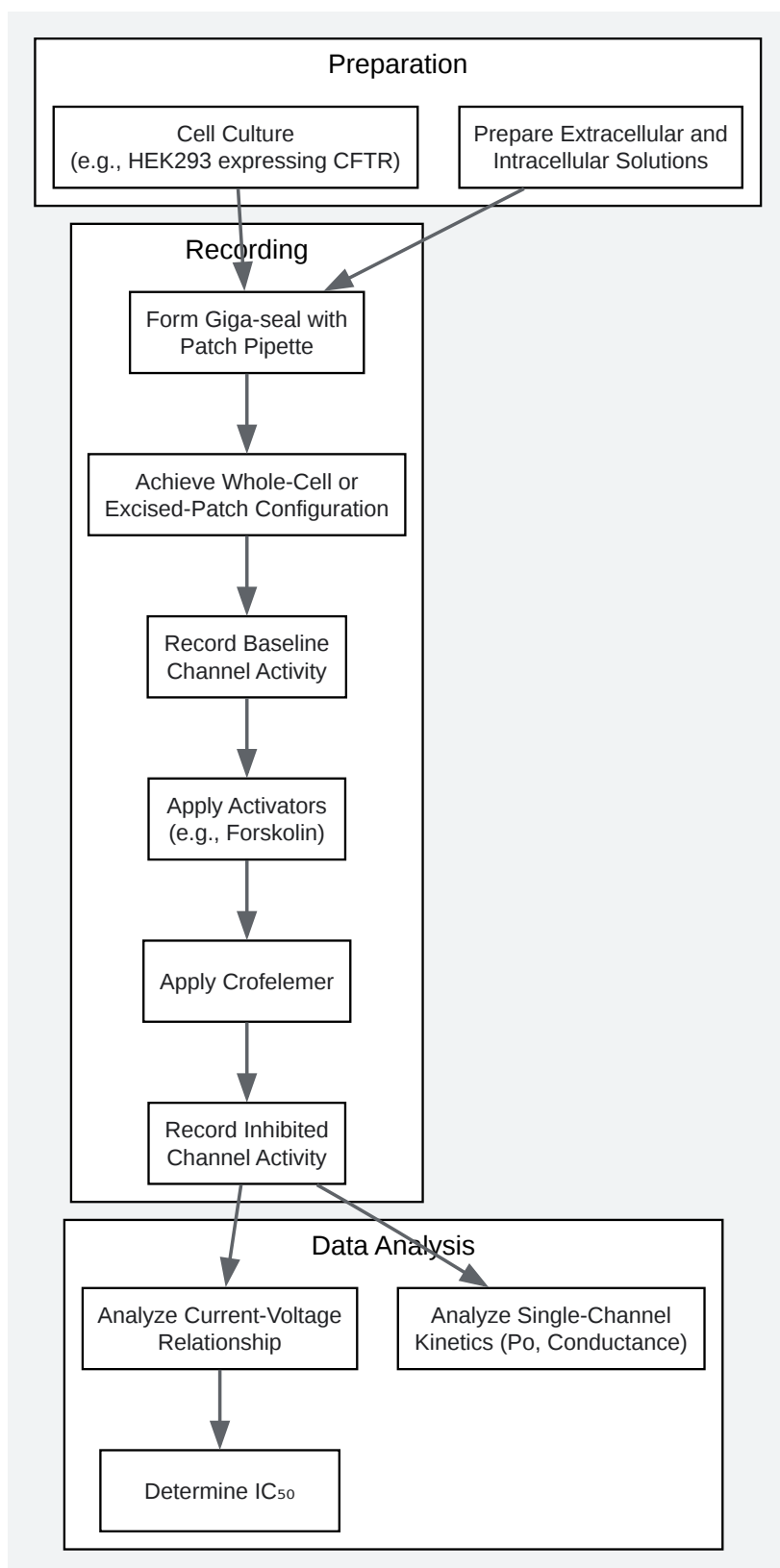
Objective: To characterize the inhibitory effect of **Crofelemer** on CFTR and CaCC chloride channels at the single-channel and whole-cell level.

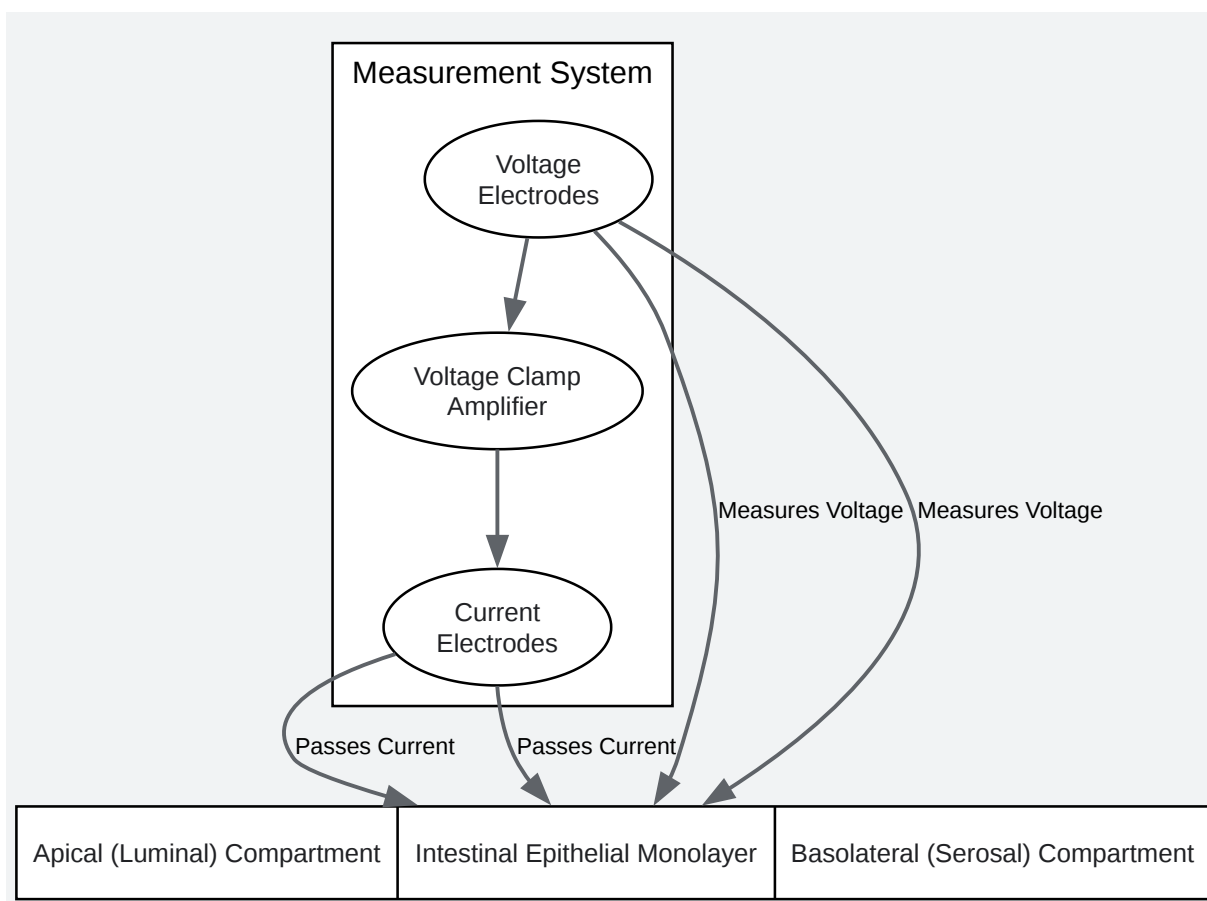
Methodology:

- Cell Culture:
 - Human embryonic kidney (HEK293) cells or Fischer rat thyroid (FRT) cells stably expressing human CFTR or CaCC (TMEM16A) are cultured under standard conditions (e.g., 37°C, 5% CO₂).
- Whole-Cell Patch-Clamp Recording:
 - Cells are transferred to a recording chamber on an inverted microscope.
 - The extracellular (bath) solution contains a physiological salt solution (e.g., in mM: 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4).
 - The intracellular (pipette) solution contains a similar salt solution with the addition of ATP and GTP to support channel activity (e.g., in mM: 140 NMDG-Cl, 2 MgCl₂, 1 EGTA, 10 HEPES, 1 Mg-ATP, 0.2 Na-GTP, pH 7.2).
 - A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane.
 - The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total ion channel currents.
 - CFTR channels are activated by adding forskolin (to increase cAMP) to the bath solution. CaCC channels are activated by increasing intracellular calcium concentration.
 - Baseline currents are recorded.
 - **Crofelemer** is added to the bath solution at varying concentrations, and the resulting inhibition of the chloride current is measured.
 - Current-voltage (I-V) relationships are determined by applying a series of voltage steps.
- Single-Channel Patch-Clamp Recording:

- The excised inside-out patch configuration is used to study the properties of individual ion channels.
- After forming a giga-seal, the pipette is withdrawn from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.
- The bath solution contains ATP and protein kinase A (PKA) to activate CFTR channels.
- The activity of single CFTR channels is recorded before and after the addition of **Crofelemer** to the bath (extracellular side of the channel).
- Channel open probability (P_o), single-channel conductance, and open and closed times are analyzed.

The following diagram depicts the workflow for a patch-clamp experiment.





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